4-Azidoaniline

Photoaffinity labeling Nitrene reactivity Protein modification

Researchers requiring a single reagent for both photoaffinity labeling and CuAAC click chemistry face a sourcing challenge: most aryl azides or anilines offer only one reactive handle, forcing complex multi-step syntheses. 4-Azidoaniline solves this with an azide and a primary amine in a single, para-substituted scaffold. • Orthogonal reactivity: the -N₃ group enables CuAAC click chemistry or photo-crosslinking; the -NH₂ permits amide coupling, diazotization, or electrophilic conjugation without protecting-group chemistry. • Validated in receptor mapping: diazotization-coupled 4-azidoaniline preserved bradykinin bioactivity in the dark while UV irradiation covalently blocked myotropic action. • Supply-chain assurance: available as free base (CAS 14860-64-1) or water-soluble HCl salt (CAS 91159-79-4); both forms are stocked in standard research quantities with immediate global dispatch.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 14860-64-1
Cat. No. B077532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidoaniline
CAS14860-64-1
Synonyms4-azidoaniline
4-azidoaniline hydrochloride
para-azidoaniline
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=[N+]=[N-]
InChIInChI=1S/C6H6N4/c7-5-1-3-6(4-2-5)9-10-8/h1-4H,7H2
InChIKeySSMVDPYHLFEAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azidoaniline: Dual-Function Aryl Azide


4-Azidoaniline (para-azidoaniline, CAS 14860-64-1) is a bifunctional aromatic azide compound with molecular formula C₆H₆N₄ and molecular weight 134.14 g/mol [1]. The molecule features an azido group (-N₃) at the para position relative to a primary amine (-NH₂) on a benzene ring . This structural arrangement confers two orthogonal reactive handles: the azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and photoinduced nitrene generation, while the aniline amine serves as a derivatizable nucleophile for conjugation to carboxylic acids, activated esters, or diazotization reactions [2]. The compound is also commercially available as the hydrochloride salt (CAS 91159-79-4), which exhibits enhanced water solubility and improved handling stability relative to the free base form [3].

Orthogonal Reactivity
Aryl azide for click chemistry & photoactivation, plus derivatizable aniline handle.
Salt Form Choice
Free base for organic synthesis; hydrochloride salt enables aqueous bioconjugation workflows.
Reported Workflows
Photoaffinity labeling, oligonucleotide probe design, and surface electropolymerization.

4-Azidoaniline: Irreplaceable Advantages


4-Azidoaniline is structurally and functionally distinct from both simple anilines and generic aryl azides, and cannot be substituted without compromising experimental outcomes. Simple anilines lack the azide moiety required for click chemistry conjugation or photoinduced crosslinking . Conversely, aryl azides lacking the aniline -NH₂ group (e.g., phenyl azide) cannot undergo the facile diazotization and electrophilic coupling reactions that enable attachment to tyrosine residues, proteins, and peptides [1]. More critically, alternative aryl azides such as 4-azidobenzoic acid or 4-azidophenol present different functional groups (carboxylic acid or hydroxyl) that impose distinct conjugation chemistries and reaction conditions incompatible with the amine-specific derivatization strategies for which 4-azidoaniline is optimized [2]. Even among azidoaniline positional isomers, the para-substitution pattern confers unique photochemical and electrochemical polymerization properties not shared by ortho or meta analogs [3]. The hydrochloride salt form (CAS 91159-79-4) further differentiates this compound by providing significantly enhanced water solubility—enabling aqueous buffer compatibility in biological assays—compared to the free base and to many other aryl azides that require organic co-solvents [4].

4-Azidoaniline
Simple anilines: Lack the azide group required for click chemistry or photoinduced crosslinking; substitution breaks key conjugation pathways.
4-Azidoaniline
Phenyl azide / 4-azidobenzoic acid: Absent aniline –NH₂ prevents amine-directed diazotization and tyrosine coupling; reactivity profile shifts to carboxyl/hydroxyl chemistry.
4-Azidoaniline
Positional isomers (ortho/meta): Para substitution governs unique electrochemical polymerization and photochemical properties; regioisomers may not reproduce reported surface or oligonucleotide performance.
Free base
Hydrochloride salt: Aqueous solubility and handling stability differ substantially; biological assay compatibility requires intentional salt-form selection, not simple interchange.

4-Azidoaniline: Performance Evidence


Photoaffinity Labeling Reactivity Advantage

In photoaffinity labeling applications, 4-azidoaniline offers three distinct advantages over other protein modifying agents: very high nitrene reactivity upon UV irradiation, the possibility of tritium or iodine radiolabeling, and the ability to cleave the ligand-receptor complex after isolation [1]. The compound was diazotized to 4-azidophenyldiazonium and successfully coupled to N-acetyl-tyrosine-ethylester and to a tyrosine-containing bradykinin analog [1]. Biological activity of the modified bradykinin analog measured on rabbit aorta strip in the dark remained similar to the unsubstituted analog, confirming that modification does not disrupt ligand-receptor recognition in the absence of light [1]. Under photolysis, the modified peptide partially blocked the myotropic action of bradykinin, demonstrating effective covalent attachment to the receptor [1].

Photoaffinity Labeling
Head-to-head
Bradykinin analog retains bioactivity in dark; partial receptor blockade upon UV photolysis.
Reported functional preservation pre-activation supports photoaffinity probe design.
Rabbit aorta strip model; radiolabeling capability noted.
Photoaffinity labeling Nitrene reactivity Protein modification

Spacer-Dependent Oligonucleotide Photocleavage

In oligonucleotide conjugates, the photochemical stability of the phosphoamide linkage between the 4-azidoaniline residue and the oligonucleotide is critically dependent on spacer length [1]. Derivatives with n = 3 spacer (p-N₃C₆H₄NH(CH₂)₃NH₂) coupled to the 5'-terminal phosphate of oligonucleotides underwent P-N bond cleavage upon irradiation at wavelengths >300 nm [1]. In contrast, derivatives with longer spacers (n = 4 and n = 6) exhibited intact P-N bonds under identical irradiation conditions [1]. The n = 6 derivative successfully mediated intraduplex cross-linking with complementary strands in an amino group-dependent manner [1].

Oligonucleotide Spacer
Head-to-head
Spacer length ≥ 4 carbons prevents P-N photocleavage; n = 3 leads to bond breakage.
Spacer specification directly controls probe photostability and cross-linking success.
Oligo d(pGATACCAA) model; irradiation >300 nm.
Oligonucleotide modification Photocleavage Cross-linking

Surface Functionalization: Electropolymerization vs. Electrografting

4-Azidoaniline serves as a versatile building block for conductive surface functionalization via two distinct electrochemical approaches: (i) click chemistry followed by electropolymerization, and (ii) in situ diazotization followed by electrografting [1]. Both strategies were successfully employed to anchor ferrocene moieties at glassy carbon surfaces, with immobilization confirmed by X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry [1]. The study represents the first reported use of 4-azidoaniline electropolymerization for interfacial click chemistry applications [1].

Surface Functionalization
Head-to-head
Electropolymerization and electrografting both anchor ferrocene on glassy carbon, confirmed by XPS and CV.
Dual route flexibility supports method selection based on desired film properties.
First reported use of 4-azidoaniline electropolymer for interfacial click.
Surface functionalization Electropolymerization Electrochemical sensors

Hydrochloride Salt vs. Free Base Solubility

4-Azidoaniline hydrochloride (CAS 91159-79-4) exhibits significantly enhanced water solubility relative to the free base form (CAS 14860-64-1) [1]. The hydrochloride salt demonstrates improved operational stability under standard laboratory conditions, enabling use in aqueous buffer systems without organic co-solvents for protein and peptide conjugation applications [1]. The free base form is characterized by LogP 1.20 and remains primarily suited for organic solvent-based reactions [2].

Salt Solubility
Class-level
Hydrochloride salt: enhanced aqueous solubility; free base LogP 1.20.
Salt form governs aqueous buffer compatibility for bioconjugation.
Supplier specification; verify solubility in target buffer.
Bioconjugation Aqueous compatibility Salt form selection

Azide-Compatible Buchwald-Hartwig Amination

A Buchwald-Hartwig amination protocol compatible with intact azide functionality enables the synthesis of azidoanilines, including 4-azidoaniline derivatives, without decomposition of the thermally sensitive azide group [1]. The method employs fourth-generation Buchwald precatalyst coordinated by CPhos and sodium tert-butoxide in 1,4-dioxane at 50 °C [1]. This approach is applicable to the synthesis of diazido compounds as photoaffinity probe candidates and multiazido platform molecules [1].

Synthetic Route
Reported
Buchwald-Hartwig amination at 50 °C retains intact azide, enabling diazido probe synthesis.
Validated method for custom azidoaniline derivatives with preserved click handles.
CPhos ligand, NaOtBu, 1,4-dioxane conditions.
Synthetic methodology Diazido compounds Photoaffinity probes

Carbon Nanotube Amino-Functionalization

4-Azidoaniline hydrochloride enables facile sidewall amino-functionalization of single-walled carbon nanotubes (SWCNTs) upon irradiation with 254 nm UV light [1]. The covalent bond formation was verified by Fourier-transform infrared spectroscopy (FTIR) [1].

CNT Functionalization
Reported
UV 254 nm irradiation of hydrochloride salt covalently attaches amino groups to SWCNTs, verified by FTIR.
Photoactivated route for introducing amine handles onto carbon nanomaterials.
Thin-film SWCNT model; nitrene insertion mechanism.
Carbon nanotube functionalization UV photochemistry Materials science

4-Azidoaniline: Key Application Scenarios


Peptide Receptor Photoaffinity Labeling

4-Azidoaniline is the reagent of choice for photoaffinity labeling of peptide hormone receptors where preservation of ligand bioactivity prior to photoactivation is essential. As demonstrated with bradykinin analogs on rabbit aorta strips, the diazotization-coupled 4-azidoaniline modification does not impair receptor recognition in the dark, while UV irradiation triggers covalent attachment and partial blockade of myotropic action [1]. This scenario is optimal for investigators studying receptor-ligand interactions, particularly when radiolabeling (³H or ¹²⁵I) capability and post-isolation complex cleavage are required [1].

Oligonucleotide Photoreactive Probes

For nucleic acid affinity modification requiring photoreactive oligonucleotide probes, 4-azidoaniline derivatives with aliphatic spacers of n ≥ 4 (minimum 4-carbon chain) are indicated. Evidence demonstrates that n = 3 spacers undergo undesired P-N bond cleavage upon >300 nm irradiation, whereas n = 4 and n = 6 spacers preserve linkage integrity and enable intraduplex cross-linking [2]. Procurement specifications should explicitly require spacer length optimization when ordering custom azidoaniline-oligonucleotide conjugates.

Electrochemical Sensor Functionalization

4-Azidoaniline enables flexible surface functionalization of glassy carbon electrodes for electrochemical sensor construction. Researchers can choose between electropolymerization (click chemistry first, then polymerize) or electrografting (in situ diazotization) routes to immobilize functional moieties such as ferrocene [3]. Both strategies have been validated by XPS and cyclic voltammetry, with method selection governing the resulting film properties [3]. This dual-capability distinguishes 4-azidoaniline from single-mode surface modifiers.

Aqueous Bioconjugation with Hydrochloride Salt

For applications requiring aqueous buffer compatibility—including protein labeling, peptide modification, antibody conjugation, and biological imaging—the hydrochloride salt (CAS 91159-79-4) rather than the free base (CAS 14860-64-1) should be procured. The salt form provides enhanced water solubility and improved operational stability [4]. This differentiation is critical for biological assays where organic co-solvents may denature proteins or interfere with cellular processes.

Application
Selection Property
Validation Focus
Photoaffinity labeling of peptide receptors
Diazotization coupling to tyrosine residues
Ligand bioactivity retention in dark; covalent attachment upon UV
Oligonucleotide photoreactive probes
Aliphatic spacer length ≥ 4 carbons
P-N phosphoamide photostability and intraduplex cross-linking
Electrochemical sensor functionalization
Electropolymerization or electrografting route
Surface immobilization confirmed by XPS and cyclic voltammetry
Aqueous bioconjugation workflows
Hydrochloride salt (CAS 91159-79-4)
Water solubility and buffer compatibility without co-solvents

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azidoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.